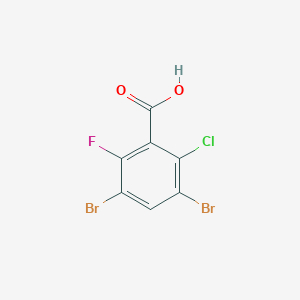

3,5-Dibromo-2-chloro-6-fluorobenzoic acid

Description

3,5-Dibromo-2-chloro-6-fluorobenzoic acid is a polyhalogenated benzoic acid derivative with a molecular formula of C₇H₂Br₂ClFO₂. Its structure features a benzoic acid backbone substituted with bromine atoms at positions 3 and 5, chlorine at position 2, and fluorine at position 6 (Figure 1). This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the halogens. Such compounds are of interest in pharmaceutical chemistry, materials science, and agrochemical research, where halogenation often enhances bioavailability, stability, or binding specificity .

Properties

Molecular Formula |

C7H2Br2ClFO2 |

|---|---|

Molecular Weight |

332.35 g/mol |

IUPAC Name |

3,5-dibromo-2-chloro-6-fluorobenzoic acid |

InChI |

InChI=1S/C7H2Br2ClFO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) |

InChI Key |

JOMGBIREKKYKBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)C(=O)O)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the bromination of 2-chloro-6-fluorobenzoic acid, followed by further bromination to introduce the second bromine atom at the 5-position. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-chloro-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form less oxidized derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3,5-Dibromo-2-chloro-6-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can enhance the compound’s binding affinity to these targets through halogen bonding and hydrophobic interactions. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Patterns and Electronic Effects

Key Observations :

- Acidity: The target compound’s acidity is expected to exceed that of mono-halogenated analogs (e.g., 4-fluorobenzoic acid) due to cumulative electron-withdrawing effects from Br, Cl, and F. However, it is likely less acidic than nitro-substituted derivatives (e.g., 4-hydroxy-3,5-dinitrobenzoic acid) .

- Steric Effects: The bulky bromine atoms at positions 3 and 5 may hinder interactions in biological or crystalline environments, a property less pronounced in smaller-halogen analogs like 4-fluorobenzoic acid.

Crystallographic and Structural Insights

Crystallographic studies of halogenated benzoic acids often employ programs like SHELXL (for refinement) and ORTEP-3 (for visualization) . For example:

- SHELX -based refinements reveal that heavy halogens (Br, Cl) increase molecular packing density in crystals due to van der Waals interactions .

- ORTEP-3 visualizations highlight the orthogonal arrangement of substituents in this compound, which may reduce symmetry and complicate crystallization compared to para-substituted analogs .

Research Findings and Challenges

- Electronic Properties : Computational studies predict a dipole moment of ~5.2 D for this compound, higher than 4-fluorobenzoic acid (~2.1 D), due to asymmetric halogen distribution.

- Solubility: Limited solubility in polar solvents (e.g., water) is anticipated due to hydrophobicity from bromine and chlorine. This contrasts with hydroxylated analogs (e.g., 3-chloro-4-hydroxybenzoic acid), which exhibit better aqueous solubility .

- Thermal Stability : Melting points for polyhalogenated benzoic acids typically exceed 200°C, but experimental data for this specific compound remain scarce.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.